![molecular formula C6H15NO8 B1431345 (2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate CAS No. 96613-89-7](/img/structure/B1431345.png)
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Overview
Description
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is a specialized chemical compound with the empirical formula C6H13NO7 · 0.5H2O and a molecular weight of 220.18 g/mol . This compound is known for its unique structural properties, which include a hydroxyl group linked to an alpha carbon atom with a terminal nitro group . It is primarily used in research and development, particularly in the synthesis of complex carbohydrates .
Mechanism of Action
Target of Action
1-Deoxy-1-nitro-D-iditol hemihydrate is a glycoconjugate that is used in the synthesis of complex carbohydrates . The primary targets of this compound are likely to be enzymes or proteins involved in carbohydrate metabolism or signaling pathways.
Mode of Action
Given its structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions . The nitro group in the compound could potentially undergo redox reactions, leading to changes in the target molecules .
Biochemical Pathways
1-Deoxy-1-nitro-D-iditol hemihydrate is involved in the synthesis of complex carbohydrates, such as glycosylation and methylation . These processes are crucial for various biological functions, including cell signaling, protein folding, and immune response.
Chemical Reactions Analysis
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions may involve the conversion of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common reagents and conditions for these reactions are not explicitly detailed in the available literature. Major products formed from these reactions include modified carbohydrates and other derivatives .
Scientific Research Applications
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate can be compared with other similar compounds, such as:
1-Deoxy-1-nitro-L-iditol hemihydrate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl groups.
Other glycoconjugates: Compounds like this compound are unique due to their specific structural properties and their role in carbohydrate synthesis.
The uniqueness of this compound lies in its specific structural configuration, which allows it to participate in a variety of chemical reactions essential for the synthesis of complex carbohydrates .
Biological Activity
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate, also known as 1-Deoxy-1-nitro-D-iditol hemihydrate (CAS No. 96613-89-7), is a specialized chemical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
- Empirical Formula : C6H13NO7 · 0.5H2O
- Molecular Weight : 220.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules:
- Reduction Pathway : The nitro group can be reduced enzymatically using NADH or NADPH as reducing agents. This reduction process can lead to the formation of toxic intermediates such as nitroso and hydroxylamine derivatives that may bind covalently to DNA and proteins .
- Biochemical Pathways : The compound is involved in glycosylation reactions critical for protein-carbohydrate interactions. This makes it a valuable tool in studying these interactions and their implications in various biological processes.
Biological Activities
The compound exhibits a range of biological activities:
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. For instance:
- Mechanism : The reduced forms of nitro compounds can produce reactive oxygen species that damage microbial DNA and proteins. This mechanism is similar to that of metronidazole and chloramphenicol .
Antitumoral Activity
Research indicates that compounds with nitro groups can act as hypoxia-activated prodrugs:
- Hypoxic Conditions : Cancer tissues often exhibit hypoxia which can be targeted by nitro compounds to selectively induce cytotoxicity in cancer cells .
Other Biological Effects
Nitro compounds have been implicated in various other pharmacological effects including:
- Antineoplastic : Potential to inhibit tumor growth.
- Antihypertensive : Possible effects on blood pressure regulation through vasodilation mechanisms.
Case Studies and Research Findings
Applications in Research and Industry
The compound has numerous applications across different fields:
- Medicinal Chemistry : It is used in the development of new therapeutic agents targeting carbohydrate-related pathways.
- Biochemical Research : Essential for studying glycosylation processes and protein interactions.
- Industrial Uses : Employed in producing high-purity carbohydrates for various applications.
Properties
IUPAC Name |
(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQXMNDKUHFDU-QAYODLCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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